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molecular formula C12H12N2O5S B8647182 Ethyl 2-cyano-2-(4-methylphenyl)sulfonyloxyiminoacetate CAS No. 40559-90-8

Ethyl 2-cyano-2-(4-methylphenyl)sulfonyloxyiminoacetate

Cat. No. B8647182
M. Wt: 296.30 g/mol
InChI Key: VZCUEBMBHOCUAE-UHFFFAOYSA-N
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Patent
US04242507

Procedure details

In ethyl acetate (50 ml) are dissolved ethyl 2-hydroxyimino-2-cyanoacetate (7.1 g) and triethylamine (7.0 ml). To the solution is added p-toluenesulfonyl chloride (9.5 g) with stirring under ice-cooling, and the mixture is stirred for 2 hours and allowed to stand overnight. The reaction mixture is filtered and the filtrate is concentrated. To the residue is added cyclohexane and the resulting crystals are separated by filtration and dried to give ethyl 2-(p-toluenesulfonyloxyimino)-2-cyanoacetate (13.9 g), melting point: 84°-87° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:9]#[N:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C(OCC)(=O)C>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([O:1][N:2]=[C:3]([C:9]#[N:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:26])=[O:25])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
ON=C(C(=O)OCC)C#N
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
ADDITION
Type
ADDITION
Details
To the residue is added cyclohexane
CUSTOM
Type
CUSTOM
Details
the resulting crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OCC)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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